2-(Tributylstannyl)but-2-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tributylstannyl)but-2-ene-1,4-diol is an organotin compound with the molecular formula C16H34O2Sn It is a derivative of but-2-ene-1,4-diol, where one of the hydrogen atoms is replaced by a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)but-2-ene-1,4-diol typically involves the reaction of but-2-ene-1,4-diol with tributyltin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Tributylstannyl)but-2-ene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin compounds, alcohols, and diols. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
2-(Tributylstannyl)but-2-ene-1,4-diol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Tributylstannyl)but-2-ene-1,4-diol involves its ability to act as a nucleophile or electrophile in chemical reactions. The tributylstannyl group can stabilize reaction intermediates, making it a useful reagent in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Butene-1,4-diol: A simpler diol without the tributylstannyl group.
2-Butyne-1,4-diol: An alkyne derivative with different reactivity.
2,3-Bis(tributylstannyl)but-2-ene-1,4-diol: A similar compound with two tributylstannyl groups.
Uniqueness
2-(Tributylstannyl)but-2-ene-1,4-diol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability to the molecule. This makes it a valuable reagent in organic synthesis and various research applications .
Properties
CAS No. |
145350-62-5 |
---|---|
Molecular Formula |
C16H34O2Sn |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
2-tributylstannylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H7O2.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,5-6H,3-4H2;3*1,3-4H2,2H3; |
InChI Key |
OPJCQQUNASDODS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.